Calcitonin, porcine Calcitonin, porcine
Brand Name: Vulcanchem
CAS No.: 12321-44-7
VCID: VC20969977
InChI: InChI=1S/C159H234N46O45S3/c1-77(2)52-98(185-146(239)107(61-118(161)213)191-136(229)95(37-25-48-172-159(168)169)181-144(237)105(59-88-65-173-93-35-23-22-34-91(88)93)189-141(234)102(58-87-40-42-90(212)43-41-87)184-130(223)81(9)178-150(243)112(71-207)198-140(233)100(54-79(5)6)195-155(248)126(80(7)8)201-153(246)115(75-252)200-156(249)127(82(10)210)202-152(245)114(73-209)199-139(232)99(53-78(3)4)186-147(240)110(64-121(164)216)194-151(244)113(72-208)196-131(224)92(160)74-251)138(231)192-109(63-120(163)215)149(242)193-108(62-119(162)214)148(241)188-103(56-85-30-18-14-19-31-85)142(235)190-106(60-89-66-170-76-177-89)145(238)182-94(36-24-47-171-158(166)167)135(228)187-104(57-86-32-20-15-21-33-86)143(236)197-111(70-206)134(227)175-67-122(217)179-97(46-51-253-12)132(225)174-68-123(218)180-101(55-84-28-16-13-17-29-84)133(226)176-69-124(219)204-49-27-39-117(204)154(247)183-96(44-45-125(220)221)137(230)203-128(83(11)211)157(250)205-50-26-38-116(205)129(165)222/h13-23,28-35,40-43,65-66,76-83,92,94-117,126-128,173,206-212,251-252H,24-27,36-39,44-64,67-75,160H2,1-12H3,(H2,161,213)(H2,162,214)(H2,163,215)(H2,164,216)(H2,165,222)(H,170,177)(H,174,225)(H,175,227)(H,176,226)(H,178,243)(H,179,217)(H,180,218)(H,181,237)(H,182,238)(H,183,247)(H,184,223)(H,185,239)(H,186,240)(H,187,228)(H,188,241)(H,189,234)(H,190,235)(H,191,229)(H,192,231)(H,193,242)(H,194,244)(H,195,248)(H,196,224)(H,197,236)(H,198,233)(H,199,232)(H,200,249)(H,201,246)(H,202,245)(H,203,230)(H,220,221)(H4,166,167,171)(H4,168,169,172)/t81-,82+,83+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N
Molecular Formula: C159H232N46O45S3
Molecular Weight: 3606 g/mol

Calcitonin, porcine

CAS No.: 12321-44-7

Cat. No.: VC20969977

Molecular Formula: C159H232N46O45S3

Molecular Weight: 3606 g/mol

* For research use only. Not for human or veterinary use.

Calcitonin, porcine - 12321-44-7

Specification

CAS No. 12321-44-7
Molecular Formula C159H232N46O45S3
Molecular Weight 3606 g/mol
IUPAC Name (4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C159H234N46O45S3/c1-77(2)52-98(185-146(239)107(61-118(161)213)191-136(229)95(37-25-48-172-159(168)169)181-144(237)105(59-88-65-173-93-35-23-22-34-91(88)93)189-141(234)102(58-87-40-42-90(212)43-41-87)184-130(223)81(9)178-150(243)112(71-207)198-140(233)100(54-79(5)6)195-155(248)126(80(7)8)201-153(246)115(75-252)200-156(249)127(82(10)210)202-152(245)114(73-209)199-139(232)99(53-78(3)4)186-147(240)110(64-121(164)216)194-151(244)113(72-208)196-131(224)92(160)74-251)138(231)192-109(63-120(163)215)149(242)193-108(62-119(162)214)148(241)188-103(56-85-30-18-14-19-31-85)142(235)190-106(60-89-66-170-76-177-89)145(238)182-94(36-24-47-171-158(166)167)135(228)187-104(57-86-32-20-15-21-33-86)143(236)197-111(70-206)134(227)175-67-122(217)179-97(46-51-253-12)132(225)174-68-123(218)180-101(55-84-28-16-13-17-29-84)133(226)176-69-124(219)204-49-27-39-117(204)154(247)183-96(44-45-125(220)221)137(230)203-128(83(11)211)157(250)205-50-26-38-116(205)129(165)222/h13-23,28-35,40-43,65-66,76-83,92,94-117,126-128,173,206-212,251-252H,24-27,36-39,44-64,67-75,160H2,1-12H3,(H2,161,213)(H2,162,214)(H2,163,215)(H2,164,216)(H2,165,222)(H,170,177)(H,174,225)(H,175,227)(H,176,226)(H,178,243)(H,179,217)(H,180,218)(H,181,237)(H,182,238)(H,183,247)(H,184,223)(H,185,239)(H,186,240)(H,187,228)(H,188,241)(H,189,234)(H,190,235)(H,191,229)(H,192,231)(H,193,242)(H,194,244)(H,195,248)(H,196,224)(H,197,236)(H,198,233)(H,199,232)(H,200,249)(H,201,246)(H,202,245)(H,203,230)(H,220,221)(H4,166,167,171)(H4,168,169,172)/t81-,82+,83+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1
Standard InChI Key KSIYPKPZIBBUFR-LJNLPFSOSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N)O
SMILES CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N

Introduction

Structural and Chemical Properties

Porcine calcitonin is a single-chain peptide consisting of 32 amino acid residues with a disulfide bridge connecting cysteines at positions 1 and 7, forming a characteristic 7-amino acid ring structure at the amino terminus . The structural characteristics of porcine calcitonin are detailed below:

PropertyValue
Molecular FormulaC159H232N46O45S3
Molecular Weight3604.0 g/mol
Amino Acid SequenceCSNLSTCVLSAYWRNLNNFHRFSGMGFGPETP
Disulfide BridgeBetween Cys-1 and Cys-7
IUPAC CondensedH-Cys(1)-Ser-Asn-Leu-Ser-Thr-Cys(1)-Val-Leu-Ser-Ala-Tyr-Trp-Arg-Asn-Leu-Asn-Asn-Phe-His-Arg-Phe-Ser-Gly-Met-Gly-Phe-Gly-Pro-Glu-Thr-Pro-NH2
The amino acid sequence of porcine calcitonin is highly conserved within the N-terminal loop region but demonstrates divergence in the rest of the sequence compared to calcitonin from other species . This structural uniqueness contributes to its specific pharmacological properties when used therapeutically.

Biosynthesis and Molecular Characteristics

Calcitonin is primarily synthesized in the parafollicular cells of the thyroid gland in mammals. The biosynthetic pathway involves a complex series of progressive modifications. The precursor of calcitonin, pre-procalcitonin (Pre-ProCT), contains 141 amino acids . The maturation process involves:

  • Biosynthesis and folding of procalcitonin (ProCT)

  • Proteolytic processing within the Golgi apparatus

  • Further processing within secretory granules

  • Cleavage of ProCT through prohormone convertase enzymes (PCs)

  • Release of immature calcitonin

  • Final amidation to produce mature calcitonin
    During early post-transcriptional processing, the nProCT segment may act as a signal for sorting the parent ProCT molecule to nascent secretory vesicles. Chromogranin B functions as a helper protein to facilitate trans-Golgi sorting to the regulated secretory pathway . The mature hormone is progressively concentrated within secretory vesicles before release into circulation.

Physiological Actions and Mechanism

Porcine calcitonin exerts its biological effects through specific calcitonin receptors (CTRs), which belong to a subfamily of the seven-transmembrane domain G-protein coupled receptor superfamily . The principal mechanisms of action include:

Receptor Binding and Signal Transduction

Porcine calcitonin binds to CTRs with high specificity and affinity. Studies have shown that receptor binding studies in porcine lung identified specific binding sites with a mean affinity constant of 0.9 × 10^10 M^-1 and a mean receptor number of 40 × 10^8/mg of protein . CTRs couple to at least two signal transduction pathways:

  • The cAMP signal transduction pathway, which is the primary mechanism

  • The phospholipase C (PLC) enzyme pathway, which can be initiated by coupling receptors to multiple G-proteins

  • The phospholipase D (PLD) pathway

  • The MAPK Erk1/2 pathway through Shc tyrosine phosphorylation

Effects on Bone Metabolism

The primary effect of porcine calcitonin on bone metabolism involves:

  • Direct inhibition of osteoclast activity through specific calcitonin receptors

  • Induction of contraction and inhibition of osteoclast motility (Q effect), occurring within 1 minute of administration

  • Reduction in bone resorption while promoting bone mineralization

  • Maintenance or increase of bone mass without adverse effects on cortical bone
    Studies have demonstrated that infusion of porcine calcitonin (50 mU/100 g body weight) induces a rapid and marked increase of cyclic AMP in calvaria and plasma of thyroparathyroidectomized rats. These changes precede the decrease in plasma calcium concentration observed after hormone administration .

Clinical Applications

Porcine calcitonin has been utilized clinically for several bone metabolism disorders:

Paget's Disease of Bone

Clinical studies have shown significant efficacy of porcine calcitonin in treating Paget's disease. Administration for 4-17 weeks resulted in amelioration of clinical symptoms including:

  • Reduction in bone pain

  • Decreased skeletal vascularity

  • Improvement in congestive heart failure

  • Reduction of neurologic deficits secondary to skeletal impingement

Hypercalcemia Treatment

Porcine calcitonin has demonstrated efficacy in reducing serum calcium levels in patients with hypercalcemia, with no evidence of toxicity. This suggests its potential usefulness as an adjunct therapy for hypercalcemic conditions .

Metabolic Effects

Detailed metabolic balance studies have revealed specific effects of porcine calcitonin administration:

Calcium and Phosphorus Metabolism

The following table summarizes the key metabolic effects observed in patients with Paget's disease treated with porcine calcitonin:

Metabolic ParameterEffectMagnitude
Calcium BalancePositive+50 to +240 mg/day
HyperphosphatasiaReduction15-60%
HydroxyprolinuriaReduction15-60%
Radiocalcium TurnoverDeceleration12-46%
Urinary Calcium ExcretionReductionSignificant
NatriuresisIncreaseObservable
PhosphaturiaIncreaseObservable
Serum CalciumNo sustained hypocalcemiaN/A
Serum PhosphorusNo sustained hypophosphatemiaN/A
These metabolic changes reflect the ability of porcine calcitonin to reduce skeletal turnover, thereby improving associated clinical and metabolic abnormalities in Paget's disease .

Developmental and Tissue-Specific Expression

Research on the porcine calcitonin receptor (pCTR) promoter in transgenic mice has revealed interesting patterns of expression during development. A construct containing 2.1 kb pCTR 5′ flanking region, fused to a β-galactosidase (lacZ) gene, showed:

  • Expression in embryonic brain and spinal cord at 11.5 days of development

  • By 15.5 days post-fertilization, expression was detected in:

    • Developing mammary gland

    • External ear

    • Cartilage primordium of the humerus

    • Anterior naris (nostril)

  • In neonatal and adult transgenics, expression was silenced except in:

    • Brain

    • Spinal cord

    • Testis (adults only)
      These findings suggest that calcitonin receptors may play a role in the morphogenesis of these tissues, representing previously unknown sites of calcitonin receptor gene expression .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator